1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 5 of the triazole ring. It has a molecular formula of C5H7N3O2 and a molecular weight of 141.13 g/mol .
Mechanism of Action
Target of Action
Triazole derivatives have been known to exhibit inhibitory potential against various enzymes such as carbonic anhydrase-ii .
Mode of Action
It is known that triazole compounds can interact with their targets, leading to changes in the target’s function . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has been suggested to contribute to the overall activity of these compounds .
Biochemical Pathways
It is known that triazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that triazole derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of triazole derivatives can be influenced by various factors, including the presence of acids or bases .
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may interact with enzymes such as carbonic anhydrase-II . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Molecular Mechanism
It has been suggested that the compound may exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of acrolein with ethyl isocyanate to form an amino compound, which is then subjected to acid-catalyzed dehydration to yield the desired triazole . Another method involves the decarboxylation/click cascade reaction with propiolic acid using a sodium ascorbate/copper iodide catalytic system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation has been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based products.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-5-carboxylic acid ethyl ester
- 1H-1,2,4-Triazole-3-carboxylic acid
Uniqueness: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of the ethyl group at position 1, which can influence its chemical reactivity and biological activity compared to other triazole derivatives . This structural variation allows for the exploration of different pharmacological and industrial applications.
Properties
IUPAC Name |
3-ethyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-4(5(9)10)3-6-7-8/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIQDQLAROMEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860751-24-2 |
Source
|
Record name | 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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